REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:7][CH2:6][CH:5]([C:8]2[CH:13]=[CH:12][C:11]([NH:14]C(=O)C)=[C:10]([N+:18]([O-:20])=[O:19])[CH:9]=2)[CH2:4][CH2:3]1.[OH-].[K+]>CO>[CH3:1][N:2]1[CH2:7][CH2:6][CH:5]([C:8]2[CH:13]=[CH:12][C:11]([NH2:14])=[C:10]([N+:18]([O-:20])=[O:19])[CH:9]=2)[CH2:4][CH2:3]1 |f:1.2|
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 3 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in CH2Cl2
|
Type
|
WASH
|
Details
|
washed with water (2×) and brine (1×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic solution was dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1CCC(CC1)C1=CC(=C(N)C=C1)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |